

# A Head-to-Head Comparison of FPR2 Agonists: ACT-389949 vs. BMS-986235

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## Compound of Interest

Compound Name: ACT-389949

Cat. No.: B3046552

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A detailed analysis for researchers and drug development professionals in inflammation and cardiovascular disease.

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), has emerged as a promising therapeutic target for a range of inflammatory and cardiovascular disorders. Its activation can initiate pro-resolving pathways, mitigating inflammation and promoting tissue repair. Two investigational small molecule agonists targeting FPR2, **ACT-389949** and BMS-986235, have progressed to clinical evaluation, exhibiting distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of these two compounds, summarizing key experimental data and methodologies to inform further research and development.

## At a Glance: Key Differences

Feature	ACT-389949	BMS-986235
Primary Therapeutic Area (Preclinical/Clinical)	Inflammatory Disorders	Heart Failure
Biased Agonism	Balanced signaling, similar to endogenous peptides	Biased away from $\beta$ -arrestin recruitment, favoring G-protein signaling
Receptor Internalization & Recycling	Induces prolonged receptor internalization with delayed recycling	Promotes receptor internalization with efficient recycling
In Vivo Efficacy (Reported)	Lack of efficacy in a neutrophil recruitment model (LPS challenge)	Demonstrated cardioprotective effects in myocardial infarction models
Clinical Development Status	Discontinued for an inflammatory indication	Has undergone Phase 1 clinical trials

## Quantitative Data Summary

The following tables summarize the available quantitative data for **ACT-389949** and BMS-986235, highlighting their distinct potencies and signaling properties.

### In Vitro Potency and Efficacy

Parameter	ACT-389949	BMS-986235	Reference
FPR2/ALX Internalization (EC50)	3 nM (in monocytes)	Not explicitly reported	<a href="#">[1]</a>
cAMP Inhibition (EC50)	0.088 nM	4.5 nM	<a href="#">[2]</a>
$\beta$ -Arrestin Recruitment	Greater efficacy	Lower efficacy	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
G $\alpha$ i Activation	Similar efficacy to BMS-986235	Similar efficacy to ACT-389949	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

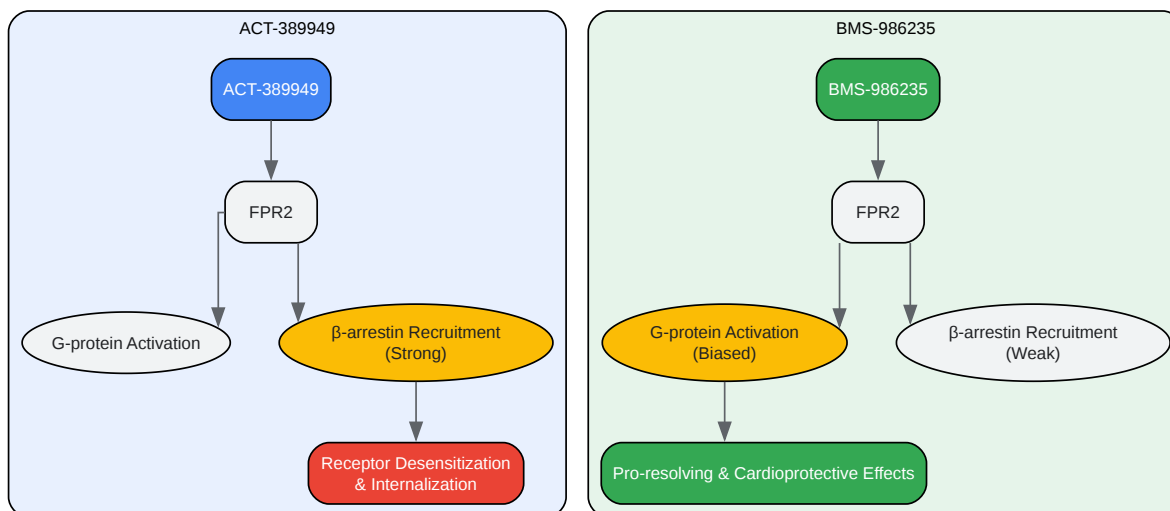
## Pharmacokinetic Profile (Human Data)

Parameter	ACT-389949	BMS-986235	Reference
Time to Maximum Concentration (Tmax)	~2 hours	Not available	<a href="#">[5]</a>
Terminal Half-life (t1/2)	29.3 hours	Not available	<a href="#">[5]</a>

## Signaling Pathways & Biased Agonism

A critical differentiator between **ACT-389949** and BMS-986235 lies in their "biased agonism" at the FPR2 receptor. This refers to the ability of a ligand to preferentially activate one signaling pathway over another.

**ACT-389949** demonstrates a more balanced signaling profile, activating both G-protein-mediated and  $\beta$ -arrestin-mediated pathways. In contrast, BMS-986235 exhibits a bias away from  $\beta$ -arrestin recruitment, with a preference for G-protein-dependent signaling, including pathways associated with cAMP inhibition and pERK1/2 activation.[\[6\]](#) This difference in signaling bias is thought to underlie their distinct in vivo effects. The prolonged  $\beta$ -arrestin engagement by **ACT-389949** is associated with pronounced receptor internalization and desensitization, potentially limiting its therapeutic efficacy in chronic inflammatory conditions.[\[2\]](#)  
[\[3\]](#)[\[4\]](#)[\[7\]](#)



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Differential signaling of **ACT-389949** and BMS-986235.

## Experimental Protocols

### Lipopolysaccharide (LPS) Challenge Model (for **ACT-389949**)

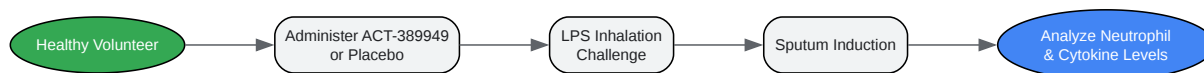
This model was utilized to assess the anti-inflammatory potential of **ACT-389949** in healthy volunteers.

Methodology:

- **Subject Enrollment:** Healthy adult volunteers were enrolled in a randomized, double-blind, placebo-controlled study.
- **Drug Administration:** Subjects received either a single dose of **ACT-389949** or a placebo.

- **LPS Inhalation:** A defined period after drug administration, subjects inhaled a nebulized solution of bacterial lipopolysaccharide (LPS) to induce a controlled inflammatory response in the lungs.
- **Sputum Induction:** Sputum samples were collected at specified time points post-LPS challenge.
- **Analysis:** The primary endpoint was the effect of **ACT-389949** on neutrophil counts in the induced sputum. Cytokine levels in the sputum were also analyzed as secondary endpoints.

Outcome: In this model, **ACT-389949** did not demonstrate a significant effect on neutrophil recruitment at steady state, which was attributed to receptor desensitization.[5]



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Workflow for the LPS challenge model.

## Myocardial Infarction Model (for BMS-986235)

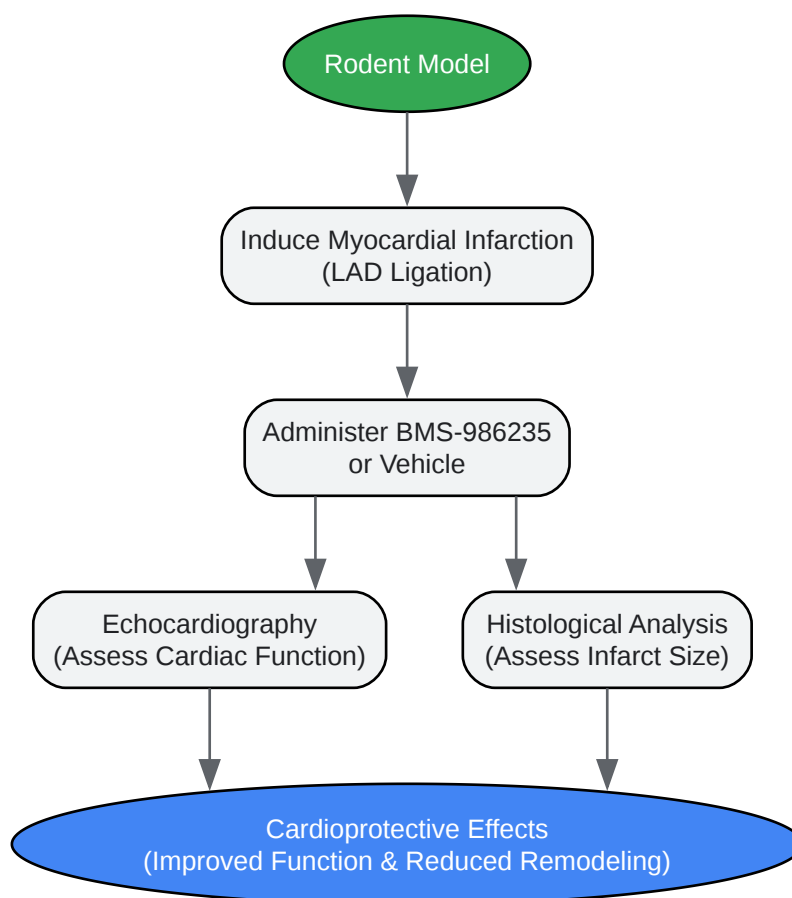
This preclinical model was used to evaluate the cardioprotective effects of BMS-986235.

Methodology:

- **Animal Model:** The study utilized a rodent (mouse or rat) model of myocardial infarction (MI).
- **Surgical Procedure:** MI was induced by permanent ligation of the left anterior descending (LAD) coronary artery.
- **Drug Administration:** BMS-986235 or a vehicle control was administered to the animals, typically starting shortly after the MI procedure and continuing for a specified duration.
- **Echocardiography:** Cardiac function, including left ventricular ejection fraction and infarct wall thickness, was assessed using echocardiography at baseline and at the end of the treatment period.

- **Histological Analysis:** At the end of the study, hearts were harvested for histological analysis to assess infarct size and cardiac remodeling.

Outcome: Long-term dosing with BMS-986235 was shown to preserve infarct wall thickness and increase left ventricular ejection fraction in a rat model of MI, demonstrating its cardioprotective potential.<sup>[2][3][4]</sup>



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Experimental workflow for the myocardial infarction model.

## Conclusion

**ACT-389949** and BMS-986235, while both potent FPR2 agonists, exhibit distinct pharmacological profiles that significantly impact their therapeutic potential. The balanced signaling of **ACT-389949**, coupled with strong  $\beta$ -arrestin recruitment, leads to receptor desensitization that may limit its efficacy in chronic inflammatory settings. Conversely, the biased agonism of BMS-986235, which favors G-protein signaling and promotes efficient

receptor recycling, appears to translate into sustained pro-resolving and cardioprotective effects in preclinical models. These findings underscore the importance of understanding the nuances of receptor signaling and biased agonism in the development of targeted GPCR therapeutics. Further research into the downstream consequences of these distinct signaling profiles will be crucial for optimizing the therapeutic application of FPR2 agonists.

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